Specific Scientific Field: This application falls under the field of Industrial Chemistry .
Application Summary: Butylbenzene is predominantly used as a solvent for paints, varnishes, and resins due to its ability to effectively dissolve other substances .
Methods of Application: The use of Butylbenzene as a solvent involves mixing it with the substance to be dissolved until a homogeneous solution is obtained. The exact proportions and conditions would depend on the specific requirements of the application .
Results or Outcomes: The result of using Butylbenzene as a solvent is a smooth, evenly distributed solution of the substance . This allows for easier application and better performance of paints, varnishes, and resins .
Specific Scientific Field: This application is relevant to the field of Chemical Manufacturing .
Application Summary: Butylbenzene is used as an intermediate in the manufacture of other chemicals .
Methods of Application: The exact methods of application would depend on the specific chemical being manufactured. Generally, Butylbenzene would be reacted with other substances under controlled conditions to produce the desired product .
Results or Outcomes: The use of Butylbenzene as an intermediate in chemical manufacturing contributes to the production of a wide range of chemicals. The exact outcomes would depend on the specific manufacturing process .
Specific Scientific Field: This application is relevant to the field of Chemical Reaction Engineering .
Application Summary: Butylbenzene plays a role in the acid-catalyzed cracking of polystyrene . This process is used to break down large molecules into smaller ones, which can be more useful for certain applications .
Methods of Application: The transformation of n-butylbenzene, sec-butylbenzene, iso-butylbenzene, tert-butylbenzene, 4-phenyl-1-butene, n-propylbenzene and n-hexylbenzene over silicaalumina and alumina acid catalysts is involved in this process .
Results or Outcomes: The result of this process is the production of smaller, more useful molecules from larger ones .
Specific Scientific Field: This application falls under the field of Environmental Science and Public Health .
Application Summary: Research is ongoing to develop safer, more sustainable alternatives to butylbenzene and similar compounds . Scientists are also studying its effects on the environment and human health in more detail to ensure that regulations stay up-to-date and effective .
Methods of Application: This involves conducting various experiments and studies to understand the impact of butylbenzene on the environment and human health .
Results or Outcomes: The outcomes of this research can lead to the development of safer alternatives to butylbenzene, as well as more effective regulations for its use .
Application Summary: The production of butylbenzene typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid .
Methods of Application: Alkylation, as a key method in the petrochemical industry, involves the addition of an alkyl group to a molecule, enhancing its complexity .
Results or Outcomes: The result of this process is the production of butylbenzene, a valuable chemical compound that plays a significant role in the chemical industry .
Specific Scientific Field: This application falls under the field of Analytical Chemistry .
Application Summary: Butylbenzene is used in mass spectrometry, a technique used to identify and quantify molecules based on their mass-to-charge ratio .
Methods of Application: In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The ions are then detected and their relative abundance is measured .
Results or Outcomes: The use of butylbenzene in mass spectrometry can help in the identification and quantification of molecules, contributing to various fields such as drug discovery, environmental analysis, and forensic science .
Butylbenzene, also known as n-butylbenzene or 1-phenylbutane, is an organic compound with the chemical formula . It appears as a colorless liquid with a distinct aromatic odor and is characterized by its relatively low density compared to water, making it insoluble in aqueous solutions. This compound is primarily used in the production of plastics and as a solvent in various industrial applications. Its molecular weight is approximately 134.22 g/mol, and it exhibits moderate volatility with a boiling point around 183.3 °C (361.9 °F) and a melting point of -87.9 °C .
While specific biological activity data on butylbenzene is limited, it is known to cause irritation upon exposure. Inhalation or skin contact may lead to significant irritation of the respiratory tract and skin. Long-term exposure may pose additional health risks, but detailed toxicological profiles are still under investigation .
Several methods are employed for synthesizing butylbenzene:
Butylbenzene has diverse applications across various industries:
Research into the interactions of butylbenzene with other chemicals has shown that it can react vigorously with strong oxidizing agents, leading to exothermic reactions that may result in explosions under certain conditions. Moreover, studies have indicated that butylbenzene's oxidation kinetics are crucial for understanding its behavior in combustion processes and environmental degradation .
Butylbenzene shares structural similarities with several other compounds. Below is a comparison highlighting its unique features:
Compound | Structure Type | Key Features |
---|---|---|
Ethylbenzene | Aromatic hydrocarbon | Used primarily as an intermediate in styrene production; less dense than water. |
Isobutylbenzene | Aromatic hydrocarbon | Has branched structure; higher octane rating compared to straight-chain variants. |
Sec-butylbenzene | Aromatic hydrocarbon | Also possesses a branched structure; exhibits different reactivity patterns compared to n-butylbenzene. |
Toluene | Aromatic hydrocarbon | Commonly used as an industrial solvent; more volatile than butylbenzene. |
Uniqueness of Butylbenzene: Butylbenzene's straight-chain structure allows for distinct reactivity patterns in electrophilic substitution reactions compared to its branched counterparts like isobutylbenzene. Its applications as a solvent and in industrial processes further distinguish it from similar compounds.
Butylbenzene derivatives share the molecular formula $$ \text{C}{10}\text{H}{14} $$ but differ in alkyl chain configuration. The IUPAC system distinguishes isomers based on butyl group attachment:
The numbering prioritizes the benzene ring as the parent hydrocarbon, with the butyl group treated as a substituent. Branching introduces stereochemical descriptors (e.g., sec-) per IUPAC Rule C-14.3.
The 10.3°C boiling point difference between $$ n $$- and $$ iso $$-isomers arises from reduced surface area in branched chains, weakening London dispersion forces. sec-Butylbenzene’s intermediate volatility reflects partial chain linearity.
Branched isomers exhibit pronounced steric hindrance. In electrophilic substitution reactions:
The ortho/para ratio decreases with branching due to:
All isomers donate electrons via inductive effects (+I), activating the ring. Hyperconjugation differences emerge:
X-ray diffraction reveals:
Gas-phase electron diffraction and MATI spectroscopy identify four $$ n $$-butylbenzene conformers:
The 274 cm⁻¹ IP difference between anti and gauche forms stems from charge delocalization: anti conformers allow better $$ \text{C}4\text{H}9 \rightarrow \text{C}6\text{H}5 $$ hyperconjugation. Rotational barriers reach 12.8 kJ/mol at 298 K (CBS-QB3 calculations).
Flammable;Irritant;Environmental Hazard